6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione
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Overview
Description
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is a complex organic compound belonging to the class of dibenzoazepines This compound features a unique structure with a 4-methoxyphenyl group attached to a dibenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps to form the dibenzoazepine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzoazepines, quinones, and amine derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. In the context of its potential antidepressant effects, the compound may modulate neurotransmitter levels in the brain by inhibiting monoamine oxidase A (MAO-A) and interacting with serotonergic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the 4-methoxyphenyl group and exhibit similar biological activities.
7-(4-Methoxyphenyl)-5,7-dihydro-6H-dibenzo[c,e]azepine: This compound has a similar dibenzoazepine core but differs in its substitution pattern.
Uniqueness
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELDPJRRGWNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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